molecular formula C9H10N2 B1295912 2-(Benzylamino)acetonitrile CAS No. 3010-05-7

2-(Benzylamino)acetonitrile

Cat. No. B1295912
CAS RN: 3010-05-7
M. Wt: 146.19 g/mol
InChI Key: COCONHAJXGRUOC-UHFFFAOYSA-N
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Description

2-(Benzylamino)acetonitrile is a compound that can be synthesized through various reactions involving benzylamines and nitrile-containing substrates. The compound has been identified as a product in the benzylation of phenylacetonitrile and can also be formed through the benzylation of 1,3-diphenyl-2-iminobutyronitrile or by heating the benzylamine enolate of 1-cyano-1,3-diphenylpropan-2-one .

Synthesis Analysis

The synthesis of related quinazoline derivatives from 2-(acylamino)benzonitriles and primary arylamines suggests that similar methods could potentially be applied to synthesize 2-(benzylamino)acetonitrile derivatives . Additionally, the formation of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a one-pot, four-component condensation reaction indicates that 2-(benzylamino)acetonitrile could be a versatile intermediate in multi-component reactions .

Molecular Structure Analysis

The molecular structure of 2-(benzylamino)acetonitrile-related compounds can be influenced by the nature of the substituents and the reaction conditions. For instance, the addition of benzylamines to benzylidenediethylmalonates in acetonitrile suggests that the electron-accepting power of the substituents and the solvent can affect the structure and reactivity of the resulting compounds .

Chemical Reactions Analysis

The addition of benzylamines to various substrates in acetonitrile has been extensively studied, revealing insights into the reaction mechanisms. For example, the addition to benzylidene-1,3-indandiones and benzylidene-3,5-heptadione in acetonitrile is characterized by first-order kinetics with respect to both the amine and the substrate, with no base catalysis observed . These studies provide a foundation for understanding the chemical reactions that 2-(benzylamino)acetonitrile might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(benzylamino)acetonitrile derivatives can be inferred from kinetic studies and reaction mechanisms. The kinetic isotope effects and activation parameters observed in the addition of benzylamines to benzylidene compounds in acetonitrile suggest that the physical properties such as bond strength and chemical reactivity are influenced by the electronic nature of the substituents and the solvent environment .

Scientific Research Applications

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 2-(Benzylamino)acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
  • Methods of Application or Experimental Procedures: In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
  • Results or Outcomes: Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes , cascade radical cyclization of alkynes , cascade radical cyclization of alkenes , etc.

properties

IUPAC Name

2-(benzylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCONHAJXGRUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287353
Record name 2-(benzylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)acetonitrile

CAS RN

3010-05-7
Record name 3010-05-7
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Record name 2-(benzylamino)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylamino)acetonitrile
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Synthesis routes and methods I

Procedure details

To a stirred solution of glycollonitrile (25 g) in methanol was added dropwise over 45 minutes benzylamine (46.9 g) keeping the temperature of the reaction between 15°-20°. Following the addition the reaction mixture was kept overnight at room temperature, and then distilled to give benzylaminoacetonitrile (42.0 g) as a colourless oil, b.p. 120°/15 mm. Reaction of this (3.0 g) with 3,5-dimethylbenzoyl chloride (3.46 g) as described above gave crude N-benzyl-3,5-dimethylbenzoylaminoacetonitrile (5.81 g) as a colourless viscous oil which was used in the next stage without further purification. To this crude amide (2.0 g) in anhydrous methylene chloride (8 ml) was added sulphuryl chloride (0.97 g). Following the cessation of gas evolution (ca. 15 min.), anhydrous methanol (20 ml) and finely powdered anhydrous potassium carbonate (1.95 g) was added to the mixture which was then stirred for 30 minutes. Solids were removed from the solution which was then evaporated and the residual oil chromatographed on a column of silica using methylene chloride as an eluent. Following elution from the column and evaporation of the solvent, the product (1.2 g) was obtained as a very pale-yellow viscous oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
46.9 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzyl amine (10.7 grams, 0.1 mole) was added to 8.2 g (0.1 mole) of a 70% aqueous solution of glycolonitrile, HOCH2CN, in a round-bottom flask. The exothermic reaction mixture was stirred for 3 hours with no external heating. The desired product was not recovered.
Quantity
10.7 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A solution of the ClCH2CN (316 g, 4.19 mol) in EtOAc (200 mL) was added dropwise to benzylamine (900 g, 8.40 mol) while the mixture was vigorously stirred. The mixture was warmed gently to 45° C. for 0.5 h and a white precipitate was removed by filtration. The filtrate was concentrated in vacuo to give the title compound (606 g, 99%) as yellow oil; 1H NMR: (CDCl3) 3.56 (2H, s), 3.94 (2H, s), 7.28-7.40 (5H, m).
Quantity
316 g
Type
reactant
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MJ Luo, W Zhou, R Yang, H Ding, XR Song… - Organic & Biomolecular …, 2023 - pubs.rsc.org
Selective oxygenation of C(sp3)–H bonds adjacent to nitrogen atoms is a highly attractive strategy for synthesizing various formamide derivatives while preserving the substrate …
Number of citations: 3 pubs.rsc.org
C Grundke, N Vierengel, T Opatz - The Chemical Record, 2020 - Wiley Online Library
… For the synthesis of methyllycaconitine analogue 62, the required α-aminonitrile 58 was synthesized from ethyl 2-(bromomethyl)acrylate (55) and 2-benzylamino-acetonitrile (56) using …
Number of citations: 30 onlinelibrary.wiley.com
WRR Harker, PM Delaney, M Simms, MJ Tozer… - Tetrahedron, 2013 - Elsevier
The multigram synthesis of N-protected 2-pyridone boronic acid derivatives via a [4+2] cycloaddition of alkynylboronates with 2-pyrazinones is presented. The reactions are highly …
Number of citations: 11 www.sciencedirect.com
B Hussain - 2014 - ruor.uottawa.ca
In the last decade, there has been a surge of interest from the chemistry community in developing synthetic catalysts that emulate the remarkable rate accelerations observed for …
Number of citations: 4 ruor.uottawa.ca
KJ Goodall, MA Brimble, D Barker - Tetrahedron, 2012 - Elsevier
The one-pot TiCl 4 catalysed Diels–Alder/Mannich reaction of α-cyanoaminoacrylates with 2-silyloxy-1,4-butadienes gives 6-keto-3-azabicyclo[3.3.1]nonane-1-carboxylates. Reduction …
Number of citations: 26 www.sciencedirect.com
Y Lu, Y Wang, X Zhang - Journal of Chemical Research, 2013 - journals.sagepub.com
MgI etherate-catalysed Strecker reaction: a facile and efficient synthesis of α-aminonitriles from aldimines and trimethylsilyl Page 1 JOURNAL OF CHEMICAL RESEARCH 2013 …
Number of citations: 7 journals.sagepub.com
GA Olah, T Mathew, C Panja, K Smith… - Catalysis letters, 2007 - Springer
Solid poly(4-vinylpyridine)-SO 2 complex was prepared and used as a mild solid acid catalyst for simple and efficient three component Strecker synthesis of α-aminonitriles in high yield …
Number of citations: 47 link.springer.com

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